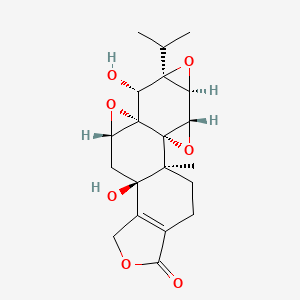

PG-701

Description

Structure

3D Structure

Propriétés

Numéro CAS |

583028-68-6 |

|---|---|

Formule moléculaire |

C20H24O7 |

Poids moléculaire |

376.4 g/mol |

Nom IUPAC |

(1S,2S,4S,5S,7R,8R,9S,11S,13R)-8,13-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |

InChI |

InChI=1S/C20H24O7/c1-8(2)18-12(26-18)13-20(27-13)16(3)5-4-9-10(7-24-14(9)21)17(16,23)6-11-19(20,25-11)15(18)22/h8,11-13,15,22-23H,4-7H2,1-3H3/t11-,12-,13-,15+,16-,17+,18-,19+,20+/m0/s1 |

Clé InChI |

OKRSVUYYCJPECG-LFGMFVMYSA-N |

SMILES isomérique |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@]5(C[C@H]7[C@]4([C@@H]2O)O7)O)COC6=O)C |

SMILES canonique |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5(CC7C4(C2O)O7)O)COC6=O)C |

Apparence |

Solid powder |

Autres numéros CAS |

583028-68-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PG-701; PG 701; PG701; LLDT-8; J1.909.854K; Hydroxytriptolide; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PG-701 (TERN-701) in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL1 fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of BCR-ABL1 have revolutionized CML treatment, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. PG-701 (also known as TERN-701 or HS-10382) is a potent and selective, orally bioavailable, allosteric inhibitor of BCR-ABL1. It circumvents common resistance mechanisms by binding to the myristoyl pocket of the ABL1 kinase domain, a site distinct from the ATP-binding cleft. This binding induces a conformational change that locks the kinase in an inactive state, effectively inhibiting its downstream signaling pathways that drive CML pathogenesis. Preclinical data demonstrate that this compound exhibits low-nanomolar potency against wild-type and various mutated forms of BCR-ABL1, including the gatekeeper T315I mutation. Furthermore, in vivo studies have shown significant anti-tumor efficacy in CML xenograft models, correlating with the potent inhibition of BCR-ABL1 signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.

Introduction to CML and the Role of BCR-ABL1

Chronic Myeloid Leukemia is driven by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, which results in the formation of the BCR-ABL1 fusion gene.[1][2] The resulting oncoprotein, BCR-ABL1, is a constitutively active tyrosine kinase that activates a multitude of downstream signaling pathways, leading to uncontrolled cell proliferation, reduced apoptosis, and genomic instability.[3][4] Key signaling cascades aberrantly activated by BCR-ABL1 include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, all of which contribute to the malignant phenotype of CML.[3]

This compound: An Allosteric Inhibitor of BCR-ABL1

This compound (TERN-701) represents a novel class of CML therapeutics that function as allosteric inhibitors of BCR-ABL1.[5] Unlike traditional ATP-competitive TKIs, this compound binds to the myristoyl pocket of the ABL1 kinase domain.[5] This binding event induces a conformational change that restores the natural autoinhibitory regulation of the ABL1 kinase, effectively shutting down its catalytic activity.[5] This distinct mechanism of action allows this compound to be effective against BCR-ABL1 variants with mutations in the ATP-binding site that confer resistance to conventional TKIs.[5]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound in Biochemical and Cell-Based Assays

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | ABL1 Kinase Domain | 0.4[6] |

| Cell Proliferation Assay | KCL-22s | 2.28[6] |

| K562 | 5.25[6] | |

| Ba/F3-T315I | 15.60[6] |

Table 2: In Vivo Efficacy of this compound in CML Xenograft Models

| Mouse Model | CML Cell Line | Treatment Dose | Outcome |

| NOD-SCID | K562 | Not Specified | Significant tumor growth inhibition[6] |

| BALB/c nude | Ba/F3-T315I | Not Specified | Significant tumor growth inhibition[6] |

Signaling Pathway Analysis

This compound's mechanism of action directly impacts the constitutively active BCR-ABL1 kinase, leading to the downregulation of its downstream signaling pathways.

The BCR-ABL1 Signaling Network in CML

The BCR-ABL1 oncoprotein acts as a central hub, activating multiple signaling pathways crucial for CML cell survival and proliferation.

References

TERN-701: A Deep Dive into Allosteric BCR-ABL Inhibition for Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TERN-701, a novel, potent, and selective allosteric inhibitor of the BCR-ABL fusion protein, for the treatment of Chronic Myeloid Leukemia (CML). TERN-701 is currently under investigation in the global Phase 1 CARDINAL clinical trial. This document details the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the evaluation of this promising therapeutic agent.

Core Concepts: Mechanism of Allosteric Inhibition

TERN-701 is an investigational, next-generation, oral allosteric inhibitor that specifically targets the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL oncoprotein.[1] This mechanism is distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs). By binding to the myristoyl pocket, TERN-701 induces a conformational change in the ABL kinase domain, locking it in an inactive state and thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins crucial for CML cell proliferation and survival.[1] This allosteric mode of action offers high selectivity for BCR-ABL over other kinases, including the native ABL1, potentially leading to an improved safety profile.

Below is a diagram illustrating the BCR-ABL signaling pathway and the mechanism of TERN-701's allosteric inhibition.

Quantitative Data Presentation

Preclinical Data

TERN-701 has demonstrated potent inhibition of BCR-ABL kinase activity in both biochemical and cell-based assays. Preclinical studies have highlighted its superior potency against various clinically relevant BCR-ABL mutations compared to the approved allosteric inhibitor, asciminib.[2][3]

Table 1: In Vitro Potency of TERN-701

| Assay Type | Target/Cell Line | IC50 (nM) |

| Radioactive Substrate Phosphorylation Assay | ABL1 Kinase Domain | 0.4 |

| Cell Viability Assay (CellTiter-Glo) | KCL22-s (CML Cell Line) | 2.28 |

| Cell Viability Assay (CellTiter-Glo) | K562 (CML Cell Line) | 5.25 |

| Cell Viability Assay (CellTiter-Glo) | Ba/F3-T315I (CML Cell Line with T315I mutation) | 15.60 |

Data sourced from a preclinical poster presentation.

While direct side-by-side IC50 values for TERN-701 and asciminib against a comprehensive panel of mutations are not publicly available in a tabular format, reports consistently describe TERN-701 as having "numerically greater potency" against multiple BCR-ABL variants.

Clinical Data: The CARDINAL Trial

The ongoing, global, multi-center, open-label Phase 1 CARDINAL trial (NCT06163430) is evaluating the safety, tolerability, pharmacokinetics, and efficacy of TERN-701 in patients with previously treated chronic phase CML.[4][5] The study consists of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[5]

Table 2: Major Molecular Response (MMR) Rates in the CARDINAL Trial

| Patient Population (Efficacy Evaluable) | Dose | MMR Rate by 24 Weeks | Confidence Interval (95%) |

| Overall | ≥320 mg once daily | 80% | 61.4% - 92.3% |

| Entered without MMR | ≥320 mg once daily | 75% | 53.3% - 90.2% |

| Entered with existing MMR | ≥320 mg once daily | 100% (maintained) | 54.1% - 100.0% |

| Overall | All doses | 74% | 56.9% - 86.6% |

MMR is defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline, or a BCR-ABL1 transcript level of ≤0.1% on the International Scale (IS).

Table 3: Deep Molecular Response (MR) Rates in the CARDINAL Trial

| Response Level | Patient Population (Efficacy Evaluable) | Response Rate | Confidence Interval (95%) |

| MR4 or MR4.5 | 28 patients | 36% | 18.6% - 55.9% |

MR4 is defined as a ≥4-log reduction (BCR-ABL1 IS ≤0.01%) and MR4.5 as a ≥4.5-log reduction (BCR-ABL1 IS ≤0.0032%).

Table 4: Safety and Tolerability in the CARDINAL Trial (as of September 13, 2025)

| Adverse Event (AE) | Grade | Incidence |

| Any Grade 3 AE | 3 | 32% of 63 patients |

| Discontinuation due to severe AE | - | 1 patient |

The majority of treatment-emergent adverse events were reported to be low grade.

Experimental Protocols

Preclinical Assays

Detailed, step-by-step protocols for the preclinical assays are not publicly available. However, based on the cited literature, the following general methodologies were employed:

3.1.1. Kinase Inhibition Assay (Radioactive Substrate Phosphorylation)

This assay measures the ability of TERN-701 to inhibit the phosphorylation of a substrate by the ABL1 kinase domain.

3.1.2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Clinical Trial Protocol: CARDINAL (NCT06163430)

The CARDINAL trial is a two-part study designed to evaluate TERN-701 in patients with previously treated chronic phase CML.

3.2.1. Study Design

-

Part 1: Dose Escalation: Sequential cohorts of patients receive escalating doses of TERN-701 administered once daily to determine the maximum tolerated dose (MTD) and recommended doses for expansion (RDEs).[4]

-

Part 2: Dose Expansion: Patients are randomized to parallel cohorts to further evaluate the efficacy and safety of the RDEs selected from Part 1.[4]

3.2.2. Molecular Response Monitoring (RT-qPCR)

Molecular response is a key efficacy endpoint in the CARDINAL trial and is assessed by quantifying BCR-ABL1 transcript levels in peripheral blood using reverse transcription quantitative polymerase chain reaction (RT-qPCR). While a detailed, study-specific protocol is not publicly available, the methodology adheres to international guidelines for CML monitoring.

Conclusion

TERN-701 is a promising next-generation allosteric BCR-ABL inhibitor with a distinct mechanism of action that translates to a favorable preclinical and clinical profile. Its potent activity against wild-type and mutated BCR-ABL, coupled with encouraging efficacy and safety data from the ongoing CARDINAL trial, positions TERN-701 as a potential best-in-class therapeutic option for patients with CML. Further clinical development will continue to define its role in the evolving landscape of CML treatment.

References

- 1. iCMLf - iCMLf Conversation: CML Highlights of EHA 2025 - Clinical overview - Science & Education | International CML Foundation [cml-foundation.org]

- 2. Terns Pharmaceuticals Announces Positive Preclinical Data for TERN-701 in Chronic Myeloid Leukemia at EHA25 Congress | Nasdaq [nasdaq.com]

- 3. Terns Pharmaceuticals Selected for Oral Presentation at [globenewswire.com]

- 4. CHARACTERIZATION & EFFICACY OF TERN-701 IN PRE-CLINICAL MODELS OF... - Parsons B - EHA-4822 - Jun 13 2025 [library.ehaweb.org]

- 5. NCT06163430 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]

An In-depth Technical Guide to the Target Binding Site of TERN-701 on ABL Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of TERN-701, a novel allosteric inhibitor of the ABL kinase. This document consolidates key preclinical and clinical data, details relevant experimental methodologies, and visualizes complex biological and experimental processes.

Introduction to ABL Kinase and Allosteric Inhibition

The Abelson (ABL) family of non-receptor tyrosine kinases, particularly the fusion protein BCR-ABL1, is a critical driver in the pathogenesis of Chronic Myeloid Leukemia (CML).[1] Traditional therapeutic strategies have centered on ATP-competitive tyrosine kinase inhibitors (TKIs) that target the active site of the ABL kinase domain. However, the emergence of resistance mutations in the ATP-binding site has necessitated the development of novel inhibitory mechanisms.

Allosteric inhibitors represent a new frontier in ABL kinase inhibition. Unlike traditional TKIs, these molecules do not compete with ATP. Instead, they bind to a distinct site on the kinase, inducing a conformational change that locks the enzyme in an inactive state. TERN-701 is a potent, orally bioavailable, and highly selective allosteric inhibitor of BCR-ABL1.[2]

TERN-701 Target Binding Site: The Myristoyl Pocket

TERN-701 specifically targets the myristoyl pocket on the ABL1 kinase domain.[2][3][4] In the native c-ABL protein, the binding of a myristoyl group to this pocket is a key component of its natural autoinhibitory regulation. The BCR-ABL1 fusion oncoprotein lacks this N-terminal myristoylated cap, leading to constitutive kinase activity.[5] TERN-701 mimics the function of the myristoyl group, binding to this pocket and restoring the inactive conformation of the kinase.[6] This allosteric mechanism of action is distinct from ATP-competitive inhibitors, allowing TERN-701 to be effective against wild-type BCR-ABL1 and certain mutated forms, including the T315I "gatekeeper" mutation that confers resistance to many ATP-site TKIs.[3][4]

The binding of TERN-701 to the myristoyl pocket induces a conformational change that stabilizes the inactive state of the ABL kinase, thereby inhibiting its downstream signaling and the proliferation of CML cells.[1][6] This targeted approach provides a high degree of selectivity, minimizing off-target effects commonly associated with ATP-competitive TKIs.[4]

Quantitative Data: In Vitro Potency and Efficacy

The following tables summarize the in vitro potency of TERN-701 against BCR-ABL1 and its efficacy in various CML cell lines.

Table 1: Biochemical Inhibition of ABL1 Kinase

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| TERN-701 | Radioactive Substrate Phosphorylation | ABL1 Kinase Domain | 0.4 | [4] |

Table 2: Anti-proliferative Activity in CML Cell Lines

| Cell Line | BCR-ABL1 Status | IC50 (nM) | Reference |

| KCL-22s | Wild-type | 2.28 | [4] |

| K562 | Wild-type | 5.25 | [4] |

| Ba/F3 | T315I mutant | 15.60 | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of TERN-701 are outlined below.

4.1. ABL1 Kinase Activity Assay (Radioactive Substrate Phosphorylation)

This assay quantifies the enzymatic activity of the ABL1 kinase domain and the inhibitory potential of compounds like TERN-701.

-

Objective: To determine the IC50 value of TERN-701 against the purified ABL1 kinase domain.

-

Methodology:

-

The ABL1 kinase domain (e.g., amino acid residues 64-515) is expressed in and purified from a suitable expression system, such as Sf9 insect cells, using affinity chromatography.[3]

-

The kinase reaction is initiated by incubating the purified ABL1 kinase domain with a known substrate (e.g., a synthetic peptide) and radiolabeled ATP (e.g., [γ-³²P]ATP) in a suitable kinase buffer.

-

Serial dilutions of TERN-701 are added to the reaction mixture to assess its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose membrane followed by washing steps.

-

The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter or phosphorimager.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

4.2. Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Objective: To determine the anti-proliferative IC50 of TERN-701 in CML cell lines.

-

Methodology:

-

CML cells (e.g., K562, KCL-22s, or engineered Ba/F3 cells expressing mutant BCR-ABL1) are seeded in 96-well plates at a predetermined density.[3][4]

-

The cells are treated with a range of concentrations of TERN-701 or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

At the end of the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

-

The luminescence is measured using a luminometer.

-

The IC50 values are determined by plotting the percentage of cell viability relative to the vehicle control against the logarithm of the TERN-701 concentration and fitting the data to a dose-response curve.

-

4.3. Kinome Selectivity Screening

This type of assay is crucial for assessing the specificity of a kinase inhibitor.

-

Objective: To evaluate the selectivity of TERN-701 against a broad panel of human kinases.

-

Methodology:

-

TERN-701 is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., over 375 kinases).[4]

-

The activity of each kinase is measured in the presence and absence of TERN-701 using a suitable assay format, such as a substrate phosphorylation assay.

-

The percentage of inhibition for each kinase is calculated.

-

The results are typically presented as a percentage of kinases that are inhibited by more than a certain threshold (e.g., >50%) to demonstrate the high selectivity of the compound.[4]

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Simplified BCR-ABL1 Signaling Pathway

Caption: Simplified BCR-ABL1 signaling cascade leading to cell proliferation and survival.

Diagram 2: Mechanism of Allosteric Inhibition by TERN-701

Caption: TERN-701 binds to the myristoyl pocket, stabilizing an inactive ABL kinase conformation.

Diagram 3: Experimental Workflow for IC50 Determination

Caption: Workflow for determining the anti-proliferative IC50 of TERN-701 using a cell-based assay.

Conclusion and Future Directions

TERN-701 represents a significant advancement in the treatment of CML, offering a novel mechanism of action that circumvents common resistance pathways associated with traditional ATP-competitive TKIs. Its high potency and selectivity, stemming from its specific binding to the myristoyl pocket of ABL kinase, underscore its potential as a best-in-class therapeutic agent. Ongoing clinical trials, such as the CARDINAL study, are further elucidating the safety and efficacy profile of TERN-701 in heavily pretreated CML patients.[7][8][9] The unique binding site of TERN-701 also opens avenues for combination therapies with ATP-competitive inhibitors, which may offer a synergistic effect and further delay or overcome drug resistance.[10] Future research will continue to explore the full therapeutic potential of TERN-701, both as a monotherapy and in combination regimens, for the treatment of CML and potentially other ABL-driven malignancies.

References

- 1. Asciminib | C20H18ClF2N5O3 | CID 72165228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Terns Pharmaceuticals Announces Data from Ongoing Phase 1 Pharmacokinetic Study of Allosteric BCR-ABL Inhibitor TERN-701 in Adult Healthy Volunteers and Highlights Potential for Competitive Differentiation - BioSpace [biospace.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. onclive.com [onclive.com]

- 8. ashpublications.org [ashpublications.org]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of TERN-701: A Novel Allosteric BCR-ABL Inhibitor for Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TERN-701 is an investigational, next-generation, oral allosteric inhibitor of the BCR-ABL oncoprotein, specifically targeting the ABL myristoyl pocket. This novel mechanism of action confers high selectivity and potent activity against wild-type BCR-ABL and a range of clinically relevant mutations that drive resistance to traditional active-site tyrosine kinase inhibitors (TKIs). Preclinical studies have demonstrated TERN-701's low-nanomolar potency in biochemical and cell-based assays, significant tumor growth inhibition in chronic myeloid leukemia (CML) xenograft models, and a favorable pharmacokinetic profile. These foundational studies have established TERN-701 as a promising therapeutic candidate, leading to its evaluation in clinical trials for patients with CML. This guide provides a comprehensive overview of the preclinical data that form the basis of TERN-701's clinical development.

Mechanism of Action: Allosteric Inhibition of BCR-ABL

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22, which results in the constitutively active BCR-ABL fusion oncoprotein.[1] TERN-701 is designed to bind to the myristoyl pocket of the ABL kinase domain, an allosteric site distinct from the ATP-binding site targeted by traditional TKIs.[1] This binding induces a conformational change that locks the kinase in an inactive state, effectively inhibiting its downstream signaling and the proliferation of CML cells. This allosteric mechanism is anticipated to overcome resistance conferred by mutations in the ATP-binding site.[1]

In Vitro Potency and Selectivity

Biochemical and Cell-Based Potency

TERN-701 has demonstrated potent, low-nanomolar inhibition of the ABL1 kinase domain in biochemical assays and has shown significant anti-proliferative activity in various CML cell lines, including those harboring the T315I mutation, which is notoriously resistant to most active-site TKIs.[1]

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | ABL1 Kinase Domain | 0.4[1] |

| Anti-Proliferation Assay | KCL22-s | 2.28[1] |

| K562 | 5.25[1] | |

| Ba/F3-T315I | 15.60[1] | |

| Table 1: In Vitro Potency of TERN-701 |

Preclinical data have indicated that TERN-701 has greater potency compared to asciminib against several resistance mutations in both the active-site and allosteric domains of BCR-ABL. In cell proliferation assays, TERN-701 showed numerically greater potency against multiple BCR-ABL variants compared to asciminib.

Kinase Selectivity

To assess its specificity, TERN-701 was screened against a large panel of kinases. The results highlight the high selectivity of TERN-701 for BCR-ABL.

| Assay | Panel Size | Concentration | Results |

| Kinase Selectivity Panel | 375 kinases | 1 µM | No kinase, including wild-type ABL1, was inhibited by >50%[1] |

| Table 2: Kinase Selectivity Profile of TERN-701 |

This high degree of selectivity is attributed to its allosteric mechanism, targeting the unique myristoyl pocket of BCR-ABL, which is not present in the same conformation in most other kinases.

In Vivo Efficacy and Pharmacodynamics

The anti-tumor activity of TERN-701 was evaluated in mouse xenograft models of CML.

Tumor Growth Inhibition in Xenograft Models

TERN-701 demonstrated robust, dose-dependent tumor growth inhibition in mice bearing KCL-22 xenografts. In both K562 and Ba/F3-T315I preclinical models, TERN-701 was effective and well-tolerated, outperforming asciminib at equivalent dosages and dosing schedules.[1]

In Vivo Pharmacodynamics

The pharmacodynamic effects of TERN-701 were assessed by measuring the phosphorylation of BCR-ABL and its downstream target, Crkl, in tumor tissues from KCL22-s xenografts. A single oral dose of TERN-701 led to a time-dependent inhibition of both BCR-ABL autophosphorylation and Crkl phosphorylation, confirming target engagement in vivo.[1][2]

References

An In-depth Technical Guide on the Preclinical Activity of TERN-701 (PG-701) Against BCR-ABL Mutations

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the ABL kinase domain have revolutionized CML treatment, the emergence of resistance mutations remains a significant clinical challenge. TERN-701 (also known as HS-10382) is a novel, potent, and selective allosteric inhibitor of BCR-ABL that binds to the myristoyl pocket of the ABL kinase domain.[1][2] This distinct mechanism of action offers the potential to overcome resistance to traditional ATP-competitive TKIs. This technical guide provides a comprehensive overview of the preclinical activity of TERN-701 against wild-type and mutated forms of BCR-ABL, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Mechanism of Action: Allosteric Inhibition of BCR-ABL

TERN-701 is an investigational, next-generation allosteric inhibitor that specifically targets the myristoyl pocket of the ABL kinase.[3][4] Unlike ATP-competitive TKIs that block the active site, TERN-701 binds to a distinct, non-catalytic site. This binding induces a conformational change in the ABL kinase domain, restoring its natural autoinhibitory regulation and locking it in an inactive state.[1][5] This mechanism allows TERN-701 to be effective against BCR-ABL variants with mutations in the ATP-binding site that confer resistance to traditional TKIs.[1]

Quantitative Analysis of TERN-701 Activity Against BCR-ABL Mutations

Preclinical studies have demonstrated the potent activity of TERN-701 against a panel of clinically relevant BCR-ABL mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TERN-701 in comparison to asciminib, another allosteric inhibitor, in a cell-based proliferation assay using Ba/F3 cells expressing various BCR-ABL mutants.

Table 1: Cell-Based Potency (IC50, nM) of TERN-701 and Asciminib Against BCR-ABL Variants

| BCR-ABL Variant | TERN-701 IC50 (nM) | Asciminib IC50 (nM) |

| Wild-Type | ||

| p210 | 2.28 | 3.2 |

| Active-Site Mutations | ||

| T315I | 15.60 | 18.2 |

| E255K | 2.8 | 4.5 |

| F359V | 2.5 | 3.9 |

| P-Loop Mutations | ||

| G250E | 3.1 | 5.8 |

| Y253H | 2.9 | 4.1 |

| Allosteric Site Mutations * | ||

| A337V | >1000 | >1000 |

| P465S | >1000 | >1000 |

| V468L | >1000 | >1000 |

| I502L | >1000 | >1000 |

*Mutations in the myristoyl pocket associated with resistance to allosteric inhibitors. *Data sourced from a preclinical poster presentation on TERN-701.[2][6] Note: IC50 values can vary between different studies and experimental conditions.

These data indicate that TERN-701 demonstrates potent, low-nanomolar activity against wild-type BCR-ABL and several clinically significant resistance mutations, including the gatekeeper T315I mutation.[1][2] Its potency is comparable or numerically greater than asciminib against several tested variants.[6] As expected for a myristoyl pocket binder, TERN-701 is not active against mutations within the allosteric binding site itself.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the activity of BCR-ABL inhibitors like TERN-701. These are generalized methodologies and may not reflect the exact protocols used by Terns Pharmaceuticals.

Cell-Based Proliferation/Viability Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to inhibit the proliferation of BCR-ABL-dependent cells by 50%.

-

Cell Lines: Murine pro-B Ba/F3 cells or human CML cell lines (e.g., K562, KCL-22) engineered to express wild-type or mutated BCR-ABL.[2][7]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and, for Ba/F3 cells, IL-3 (except for those rendered IL-3 independent by BCR-ABL expression).[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density.[7]

-

Compound Treatment: A serial dilution of the test compound (e.g., TERN-701) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.[7]

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the inhibitor to exert its effect.[7]

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which quantifies metabolically active cells.[2][7]

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[7]

-

Biochemical Kinase Assay

This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified BCR-ABL kinase domain.

-

Materials:

-

Procedure:

-

The kinase, substrate, and inhibitor are combined in the kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a set time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like filter binding and scintillation counting (for radiolabeled ATP) or by using phosphospecific antibodies in an ELISA or Western blot format.

-

IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.

-

Western Blotting for BCR-ABL Signaling

Western blotting is used to assess the phosphorylation status of BCR-ABL and its downstream signaling proteins, providing a measure of target engagement and pathway inhibition within the cell.

-

Procedure:

-

Cell Lysis: BCR-ABL expressing cells are treated with the inhibitor for a specified time, then lysed using a buffer containing detergents and phosphatase/protease inhibitors to preserve protein phosphorylation.[9]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[9]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-CrkL).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[9]

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

-

Analysis: The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control. The intensity of the phosphoprotein bands is quantified and normalized to the total protein or a housekeeping protein (e.g., α-Tubulin or GAPDH).[10]

-

Visualizing Key Pathways and Workflows

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase activates multiple downstream signaling pathways that drive CML pathogenesis by promoting cell proliferation and inhibiting apoptosis. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

Caption: Simplified BCR-ABL signaling pathways leading to proliferation and survival.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of an inhibitor in a cell-based assay.

Caption: Workflow for cell-based IC50 determination of a BCR-ABL inhibitor.

Conclusion

TERN-701 is a potent allosteric inhibitor of BCR-ABL with a distinct mechanism of action that enables it to overcome resistance mediated by mutations in the ATP-binding site of the ABL kinase. Preclinical data demonstrate its efficacy against wild-type BCR-ABL and a range of clinically important mutants, including T315I. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel BCR-ABL inhibitors. The promising preclinical profile of TERN-701 supports its ongoing clinical development as a potential new therapeutic option for patients with CML.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Terns Pharmaceuticals Selected for Oral Presentation at [globenewswire.com]

- 4. Terns Pharmaceuticals Announces Data from Ongoing Phase 1 Pharmacokinetic Study of Allosteric BCR-ABL Inhibitor TERN-701 in Adult Healthy Volunteers and Highlights Potential for Competitive Differentiation - BioSpace [biospace.com]

- 5. Terns Pharma Doubles Down on CML with Promising Allosteric Inhibitor, Shifts Focus from Obesity - BriefGlance.com [briefglance.com]

- 6. ir.ternspharma.com [ir.ternspharma.com]

- 7. benchchem.com [benchchem.com]

- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research on Allosteric BCR-ABL Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the BCR-ABL oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1] However, the emergence of drug resistance, primarily through point mutations in the kinase domain, remains a significant clinical challenge.[2][3][4] This has spurred the development of a novel class of therapeutics: allosteric BCR-ABL inhibitors. These agents bind to a site distinct from the ATP pocket, specifically the myristoyl pocket of the ABL kinase domain.[5][6][7] By doing so, they induce a conformational change that restores the natural autoinhibitory state of the kinase, offering a powerful mechanism to overcome resistance to traditional TKIs.[8][9][10][11] This guide provides an in-depth overview of the foundational research, mechanism of action, key experimental data, and core methodologies associated with these groundbreaking inhibitors.

The BCR-ABL Oncoprotein and Limitations of ATP-Competitive Inhibition

CML is driven by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1][6] This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[6][12][13]

First-generation TKIs, like imatinib, were designed to compete with ATP for binding within the kinase's active site, successfully inducing remission in many patients.[2][14] However, their efficacy is often compromised by acquired resistance, most notably from the T315I "gatekeeper" mutation, which prevents inhibitor binding through steric hindrance.[4][10] This limitation highlighted the need for inhibitors with alternative mechanisms of action.[14]

The Allosteric Approach: Targeting the Myristoyl Pocket

In its normal, non-oncogenic state, the activity of the c-Abl kinase is naturally regulated. An N-terminal myristoyl group binds to a deep hydrophobic pocket within the C-lobe of the kinase domain, inducing and stabilizing a "closed," inactive conformation.[11][15][16] The BCR-ABL fusion protein lacks this N-terminal myristoylated segment, leading to the loss of this autoinhibitory regulation and resulting in a constitutively active state.[16][17]

Allosteric inhibitors were developed to exploit this vestigial myristoyl pocket.[6][9] By designing molecules that mimic the function of the myristoyl group, these inhibitors can bind to this pocket and restore the kinase's inactive conformation, effectively shutting down its aberrant signaling.[5][8][10] This mechanism is fundamentally different from that of ATP-competitive TKIs.

Mechanism of Action of Allosteric Inhibition

The binding of an allosteric inhibitor, such as asciminib, to the myristoyl pocket induces a conformational change that re-establishes the autoinhibitory state.[8][10] This process locks the kinase in an inactive state, preventing it from phosphorylating downstream substrates.[5] Because the allosteric binding site and the ATP-binding site are topographically distinct, allosteric inhibitors are unaffected by many of the mutations that confer resistance to traditional TKIs, including the T315I mutation.[7][18] Furthermore, combining allosteric and ATP-competitive inhibitors can lead to synergistic effects, providing a powerful strategy to overcome a broader range of resistance mutations.[10][11][15][19][20]

Key Foundational Allosteric Inhibitors

Research into allosteric BCR-ABL inhibition has progressed from early tool compounds to clinically approved drugs.

-

GNF-2 and GNF-5 : These were among the first small molecules identified as allosteric inhibitors of BCR-ABL.[11][15][21] GNF-2 demonstrated exclusive cellular activity against BCR-ABL transformed cells.[22] Subsequent studies with GNF-5, an analogue with improved properties, showed that combining it with an ATP-competitive inhibitor like nilotinib could effectively inhibit the resistant T315I mutant, providing crucial proof-of-concept for combination therapy.[20][23]

-

Asciminib (ABL001) : Asciminib is the first allosteric BCR-ABL inhibitor to receive FDA approval.[5][8] It was discovered through a fragment-based screening approach and optimized using structure-based design.[23][24] Asciminib binds potently and selectively to the myristoyl pocket, demonstrating activity in the low nanomolar range against both wild-type and mutated BCR-ABL, including the T315I variant.[8][18][23][25]

Quantitative Data Presentation

The following tables summarize key quantitative data for foundational allosteric inhibitors.

Table 1: Inhibitor Binding Affinities and Cellular Potency

| Inhibitor | Target | Metric | Value | Cell Line/Assay Condition | Reference |

|---|---|---|---|---|---|

| Asciminib (ABL001) | ABL1 Kinase | Kd | 0.5 - 0.8 nM | Biophysical studies | [18][23][25] |

| BCR-ABL+ Cells | IC50 | 1 - 10 nM | CML and Ph+ ALL cell lines | [18] |

| GNF-2 | BCR-ABL+ Cells | EC50 | 140 nM | Ba/F3-p210 cells |[22] |

Table 2: Efficacy of Combination Therapy

| Inhibitor Combination | Target Mutant | Observation | Model | Reference |

|---|---|---|---|---|

| GNF-5 + Nilotinib | BCR-ABL T315I | Additive inhibitory activity | Biochemical and cellular assays | [20][23] |

| Asciminib + Nilotinib | BCR-ABL (various) | Enhanced inhibition, suppression of resistance | Cellular and in vivo models | [10][23] |

| Asciminib + Ponatinib | BCR-ABL (various) | Enhanced inhibition, suppression of resistance | Cellular and in vivo models |[10][23] |

BCR-ABL Downstream Signaling Pathways

The constitutive kinase activity of BCR-ABL leads to the activation of a complex network of signaling pathways that are critical for leukemogenesis. Allosteric inhibition aims to shut down these downstream signals. Key pathways include:

-

RAS/MAPK Pathway : BCR-ABL activates RAS through the GRB2/SOS complex, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade (RAF/MEK/ERK), which promotes cell proliferation.[12][26][27]

-

PI3K/AKT/mTOR Pathway : This pathway, crucial for cell survival and proliferation, is also activated by BCR-ABL.[13][26][27][28] Activated AKT inhibits apoptosis by phosphorylating several downstream targets.[27]

-

JAK/STAT Pathway : The JAK2/STAT5 pathway is another critical downstream effector of BCR-ABL, playing a role in cell survival and proliferation.[28] Inhibition of BCR-ABL leads to reduced phosphorylation of STAT5.[18][29]

Experimental Protocols

The discovery and characterization of allosteric BCR-ABL inhibitors rely on a suite of standardized biochemical and cell-based assays.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.

-

Objective : To determine the direct inhibitory effect of a compound on BCR-ABL kinase phosphorylation of a substrate.

-

Materials :

-

Recombinant ABL1 kinase domain.

-

Kinase buffer (e.g., 50 mM Tris-HCl, 10mM MgCl2, pH 7.5).[30]

-

ATP (non-radioactive for luminescent assays, or γ-32P-ATP for radioactive assays).

-

Tyrosine kinase substrate (e.g., a synthetic peptide like ABLtide, or a recombinant protein like GST-CrkL).[30]

-

Test compounds dissolved in DMSO.

-

Detection reagents (e.g., ADP-Glo™ luminescent assay system or phosphotyrosine-specific antibodies).[31]

-

-

Protocol Outline :

-

Reaction Setup : In a microplate well, combine the recombinant ABL1 kinase, the kinase buffer, and the test compound at various concentrations.

-

Initiation : Add the substrate and ATP to initiate the kinase reaction.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[30][31]

-

Termination & Detection :

-

Luminescent Method (ADP-Glo™) : Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the generated ADP back to ATP, which is measured via a luciferase reaction.[31]

-

ELISA/Western Blot Method : Terminate the reaction and detect the phosphorylated substrate using a specific anti-phosphotyrosine antibody.[30]

-

-

Data Analysis : Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the growth of BCR-ABL-dependent cancer cells.

-

Objective : To determine the potency of a compound in inhibiting the proliferation of leukemia cells that rely on BCR-ABL activity.

-

Materials :

-

BCR-ABL positive cell lines (e.g., K562, KU812, or engineered Ba/F3 cells expressing BCR-ABL).[18][22][32][33]

-

BCR-ABL negative control cell lines.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[33]

-

Test compounds dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).

-

-

Protocol Outline :

-

Cell Seeding : Seed cells at a predetermined density into a 96-well microplate.

-

Compound Treatment : Add serial dilutions of the test compound to the wells. Include vehicle-only (DMSO) controls.

-

Incubation : Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement : Add the cell viability reagent according to the manufacturer's instructions and measure the output signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Data Analysis : Normalize the data to the vehicle control, plot cell viability against compound concentration, and calculate the IC50 or EC50 value. The lack of activity against BCR-ABL-negative cell lines is used to confirm selectivity.[18][22]

-

References

- 1. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. cancernetwork.com [cancernetwork.com]

- 4. researchgate.net [researchgate.net]

- 5. Asciminib | C20H18ClF2N5O3 | CID 72165228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Development of asciminib, a novel allosteric inhibitor of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asciminib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. mdpi.com [mdpi.com]

- 11. Allosteric regulation of autoinhibition and activation of c-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric inhibition of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Asciminib - Wikipedia [en.wikipedia.org]

- 18. selleckchem.com [selleckchem.com]

- 19. [In-depth Report] BCR-ABL1 allosteric inhibitor symbolizes a new start oftargeted therapy [tjrbiosciences.com]

- 20. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. researchgate.net [researchgate.net]

- 29. ABL001, a Potent, Allosteric Inhibitor of BCR-ABL, Exhibits Safety and Promising Single- Agent Activity in a Phase I Study of Patients with CML with Failure of Prior TKI Therapy | Semantic Scholar [semanticscholar.org]

- 30. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 31. promega.com [promega.com]

- 32. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

TERN-701: A Deep Dive into its Preclinical Efficacy in Chronic Myeloid Leukemia Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, the emergence of resistance, often due to mutations in the ABL kinase domain, remains a significant clinical challenge. TERN-701 is a novel, potent, and selective allosteric inhibitor of BCR-ABL that binds to the myristoyl pocket of the ABL kinase domain, offering a distinct mechanism of action to overcome resistance to traditional ATP-competitive TKIs. This technical guide provides a comprehensive overview of the preclinical data on TERN-701's effect on CML cell lines, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of TERN-701

The anti-proliferative activity of TERN-701 has been evaluated in various CML cell lines, including those harboring clinically relevant BCR-ABL mutations. The following tables summarize the key in vitro efficacy data for TERN-701.

Table 1: Biochemical and Cellular Potency of TERN-701

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | ABL1 Kinase Domain | 0.4[1] |

| Cell Viability | KCL22-s | 2.28[1] |

| Cell Viability | K562 | 5.25[1] |

| Cell Viability | Ba/F3-T315I | 15.60[1] |

Table 2: Anti-proliferative Activity of TERN-701 Against a Panel of BCR-ABL Mutants in Ba/F3 Cells

| BCR-ABL Mutation | TERN-701 IC50 (nM) |

| P-loop | |

| G250E | 1.8 |

| Q252H | 2.2 |

| Y253H | 2.5 |

| E255K | 2.9 |

| E255V | 2.4 |

| Gatekeeper | |

| T315I | 15.6[1] |

| Other | |

| F317L | 4.8 |

| M351T | 3.1 |

| E355G | 3.5 |

| F359V | 4.2 |

| H396R | 3.9 |

| V468F | 5.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the viability of CML cell lines after treatment with TERN-701 using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

CML cell lines (e.g., KCL-22, K562, Ba/F3 and its mutant derivatives)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TERN-701

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count CML cells.

-

Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of TERN-701 in DMSO.

-

Perform serial dilutions of TERN-701 in culture medium to achieve the desired final concentrations.

-

Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from the control wells (medium only) from all experimental wells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Western Blotting for Phospho-Crkl (p-Crkl) Analysis

This protocol describes the detection of phosphorylated Crkl (p-Crkl), a downstream substrate of BCR-ABL, to assess the inhibitory activity of TERN-701.

Materials:

-

CML cell lines

-

TERN-701

-

DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Crkl and anti-Crkl (or a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed CML cells and treat with various concentrations of TERN-701 or DMSO for a specified time (e.g., 2-4 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Crkl) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL detection reagents.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total Crkl or a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-Crkl.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the procedure for quantifying apoptosis in CML cells treated with TERN-701 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

CML cell lines

-

TERN-701

-

DMSO

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed CML cells in 6-well plates and treat with desired concentrations of TERN-701 or DMSO for a specified time (e.g., 24-48 hours).

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained and single-stained controls to set up the compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by TERN-701.

-

Mandatory Visualizations

BCR-ABL Signaling and TERN-701's Mechanism of Action

Caption: BCR-ABL signaling and the allosteric inhibition by TERN-701.

Experimental Workflow for Evaluating TERN-701's Effect on CML Cell Lines

Caption: Workflow for assessing TERN-701's preclinical efficacy.

Logical Relationship of TERN-701's Therapeutic Advantage

Caption: TERN-701's mechanism and potential therapeutic benefits.

References

Investigating the Selectivity Profile of PG-701: An In-Depth Technical Guide

An important clarification regarding the identifier "PG-701" is necessary before proceeding. Initial research indicates that "this compound" does not correspond to a publicly documented drug or chemical compound with an established selectivity profile. Instead, the term appears in various contexts, including as a model number for a pulse generator used in electroacupuncture research, a reference in agricultural product analysis, and as page or section identifiers in scientific publications and government documents.

This guide, therefore, cannot provide a traditional selectivity profile for a specific molecule. However, to fulfill the user's request for a technical document structure, we will present a hypothetical framework for what such a guide would entail if "this compound" were a novel therapeutic agent. This will serve as a template for researchers and drug development professionals on how to structure and present selectivity profile data.

Introduction to [Hypothetical Compound this compound]

[This section would typically introduce the compound, its chemical class, its proposed therapeutic target, and the rationale for investigating its selectivity profile. It would highlight the importance of understanding off-target effects for predicting potential side effects and ensuring clinical safety.]

Summary of Selectivity Data

[All quantitative data would be summarized in clear, structured tables for easy comparison. Below are examples of how such tables would be formatted.]

Table 1: Kinase Selectivity Profile of Hypothetical this compound

| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |

| Target Kinase A | 10 | 95% |

| Off-Target Kinase B | 5,000 | 15% |

| Off-Target Kinase C | >10,000 | <5% |

| Off-Target Kinase D | 2,500 | 30% |

Table 2: Receptor Binding Affinity of Hypothetical this compound

| Receptor Target | Ki (nM) |

| Target Receptor X | 25 |

| Off-Target Receptor Y | 1,200 |

| Off-Target Receptor Z | >10,000 |

Experimental Protocols

[This section would provide detailed methodologies for the key experiments cited in the tables. This allows for reproducibility and critical evaluation of the data.]

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hypothetical this compound against a panel of kinases.

Methodology:

-

Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.

-

Hypothetical this compound is added in a series of dilutions.

-

The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Hypothetical this compound for a panel of receptors.

Methodology:

-

Cell membranes expressing the receptor of interest are prepared.

-

A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of Hypothetical this compound.

-

After reaching equilibrium, bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

Signaling Pathway Analysis

[This section would explore the functional consequences of target and off-target engagement by visualizing the affected signaling pathways.]

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Visualization

[Diagrams illustrating the sequence of experimental steps can aid in understanding the overall research strategy.]

Caption: High-level experimental workflow for selectivity profiling.

Conclusion

[This final section would summarize the key findings of the selectivity profile, discuss the implications for the compound's therapeutic potential and safety, and suggest future directions for research.]

The Dawn of a New Era in CML Treatment: An In-depth Technical Guide to the Early Discovery and Development of TERN-701

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the early discovery and preclinical development of TERN-701, a next-generation allosteric inhibitor of the BCR-ABL oncoprotein. TERN-701 represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML), offering the potential for improved efficacy and a favorable safety profile, particularly in patients with resistance to existing therapies.

Introduction: Addressing Unmet Needs in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations and issues with tolerability necessitate the development of novel therapeutic strategies.

TERN-701 (also known as HS-10382) is a potent and selective, orally bioavailable, allosteric inhibitor of BCR-ABL. It targets the myristoyl pocket of the ABL kinase domain, a distinct binding site from that of traditional ATP-competitive TKIs. This unique mechanism of action allows TERN-701 to overcome resistance mediated by mutations in the ATP-binding site and offers the potential for synergistic activity when used in combination with other TKIs.

Mechanism of Action: Allosteric Inhibition of BCR-ABL

TERN-701 functions by binding to the myristoyl pocket on the ABL kinase domain of the BCR-ABL fusion protein. This binding event induces a conformational change in the kinase, locking it in an inactive state and preventing its catalytic activity. Unlike ATP-competitive inhibitors that vie for the same binding site as ATP, TERN-701's allosteric mechanism is not affected by ATP concentration and is effective against mutations that confer resistance to traditional TKIs.

Preclinical Efficacy and Selectivity

The preclinical development of TERN-701 involved a comprehensive evaluation of its potency, selectivity, and efficacy in various in vitro and in vivo models of CML.

Biochemical and Cellular Potency

TERN-701 demonstrated potent inhibition of BCR-ABL kinase activity in biochemical assays and suppressed the proliferation of CML cell lines, including those harboring the T315I mutation, which is notoriously resistant to many ATP-competitive TKIs.

| Assay Type | Target/Cell Line | IC50 (nM) |

| Radioactive Substrate Phosphorylation Assay | BCR-ABL1 | 0.4[1] |

| Anti-Proliferation Assay (CellTiter-Glo®) | KCL22-s | 2.28 |

| Anti-Proliferation Assay (CellTiter-Glo®) | K562 | 5.25 |

| Anti-Proliferation Assay (CellTiter-Glo®) | Ba/F3-T315I | 15.60 |

| Anti-Proliferation Assay (Protein Binding-Corrected) | Ba/F3-T315I | 3.8[2] |

Table 1: Biochemical and Cellular Potency of TERN-701

Kinase Selectivity

To assess its specificity, TERN-701 was screened against a large panel of protein kinases. The results indicated a high degree of selectivity for BCR-ABL, with no significant inhibition of other kinases, suggesting a lower potential for off-target side effects.[1]

| Kinase Panel Size | Inhibition Criteria | Result |

| 375 protein kinases | >50% inhibition | No significant inhibition observed[1] |

Table 2: Kinase Selectivity Profile of TERN-701

In Vivo Efficacy in CML Xenograft Models

The anti-tumor activity of TERN-701 was evaluated in mouse xenograft models using various CML cell lines. TERN-701 demonstrated significant tumor growth inhibition (TGI) in these models, administered both as a single agent and in combination with other TKIs.

| Xenograft Model | Dosing Schedule | TGI (%) | Comparator (Asciminib) TGI (%) |

| KCL22-s | 3 mg/kg (q.d.) | 127.26 | 87.29 |

| KCL22-s | 1.5 mg/kg (b.i.d.) | 98.02 | - |

| KCL22-s | 3 mg/kg (b.i.d.) | 187.08 | - |

| KCL22-s | 7.5 mg/kg (b.i.d.) | 190.62 | - |

| K562 | 1 mg/kg (q.d.) | 40.64 | - |

| K562 | 3 mg/kg (q.d.) | 50.59 | 34.01 |

| K562 | 3 mg/kg (b.i.d.) | 87.39 | - |

| K562 | 10 mg/kg (q.d.) | 120.84 | - |

| Ba/F3-T315I | 25 mg/kg (b.i.d.) | 23.28 | - |

| Ba/F3-T315I | 50 mg/kg (b.i.d.) | 51.80 | 9.33 |

| Ba/F3-T315I | 75 mg/kg (b.i.d.) | 48.69 | - |

Table 3: In Vivo Efficacy of TERN-701 in CML Xenograft Models [1]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments conducted during the early development of TERN-701.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of TERN-701 to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant BCR-ABL enzyme, a biotinylated peptide substrate (e.g., Abltide), and varying concentrations of TERN-701 in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.

-

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the TERN-701 concentration.

Cell-Based Proliferation Assay

This assay measures the effect of TERN-701 on the viability and proliferation of CML cell lines.

Protocol:

-

Cell Seeding: Plate CML cells (e.g., K562, KCL22-s, or Ba/F3-T315I) in 96-well opaque-walled plates at an appropriate density in their respective growth media.

-

Compound Addition: Add serial dilutions of TERN-701 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Allow the plates to equilibrate to room temperature, then add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of TERN-701 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of CML cells (e.g., K562, KCL22-s, or Ba/F3-T315I) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TERN-701 orally at various doses and schedules. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Pharmacodynamic Biomarker Analysis

This analysis confirms that TERN-701 is hitting its target in vivo by measuring the phosphorylation of a downstream substrate of BCR-ABL.

Protocol:

-

Sample Collection: Collect tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated and control mice at various time points after TERN-701 administration.

-

Protein Extraction: Lyse the cells or tissues to extract total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Probing: Probe the membrane with primary antibodies specific for phosphorylated Crkl (p-Crkl) and total Crkl.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the level of p-Crkl relative to total Crkl, which reflects the degree of BCR-ABL inhibition.

Conclusion and Future Directions

The early discovery and preclinical development of TERN-701 have established it as a highly promising therapeutic candidate for CML. Its novel allosteric mechanism of action, potent and selective inhibition of BCR-ABL, and significant in vivo efficacy, particularly against resistant mutations, underscore its potential to address the existing unmet medical needs in CML treatment. The robust preclinical data package has provided a strong foundation for the ongoing clinical evaluation of TERN-701 in the CARDINAL trial, which will further elucidate its safety and efficacy in patients. The continued development of TERN-701 holds the promise of a new, effective, and well-tolerated treatment option for individuals living with Chronic Myeloid Leukemia.

References

Overcoming Tyrosine Kinase Inhibitor Resistance: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "PG-701" is not available in the public domain. This guide provides a comprehensive overview of the principles and strategies for overcoming tyrosine kinase inhibitor (TKI) resistance, using established TKIs as examples to illustrate the core concepts.

Introduction to Tyrosine Kinase Inhibitor Resistance

Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various cancers by targeting specific oncogenic driver mutations. However, the initial efficacy of these drugs is often limited by the development of primary or acquired resistance. This resistance arises from a variety of molecular mechanisms that allow cancer cells to evade the inhibitory effects of the TKI, leading to disease progression. Understanding these mechanisms is paramount for the development of next-generation inhibitors and effective therapeutic strategies to overcome resistance.

Mechanisms of TKI resistance can be broadly categorized into two main types:

-

On-target resistance: This involves alterations in the target kinase itself, most commonly through secondary mutations in the kinase domain that either prevent TKI binding or alter the conformation of the ATP-binding pocket.

-

Off-target resistance: This encompasses mechanisms that are independent of the primary target kinase. These include the activation of bypass signaling pathways that provide alternative routes for cell survival and proliferation, as well as histologic transformation of the tumor.

This technical guide will delve into the core strategies employed to overcome TKI resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data on TKI Efficacy in Resistant Models

The development of novel TKIs capable of overcoming resistance is heavily reliant on quantitative assessment of their potency against both sensitive and resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the efficacy of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for two prominent TKIs, Osimertinib and Ponatinib, against cell lines harboring resistance-conferring mutations.

Table 1: In Vitro Activity of Osimertinib against EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 7 | 13 | [1] |

| H3255 | L858R | 12 | Not specified | [1] |

| PC-9ER | Exon 19 deletion + T790M | >10,000 | 166 | [2] |

| H1975 | L858R + T790M | >10,000 | 4.6 | [2] |

Data presented are representative values from cited literature and may vary between experiments.

Table 2: In Vitro Activity of Ponatinib against BCR-ABL-mutant Chronic Myeloid Leukemia (CML) Cell Lines

| Cell Line | BCR-ABL Mutation Status | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) | Reference |

| K562 | Wild-type | ~300 | ~1 | ~20 | 0.3-0.5 | [3][4] |

| Ba/F3 T315I | T315I | >10,000 | >1,000 | >10,000 | 36 | [4] |

| K562 T315I-R | T315I | Not specified | Not specified | Not specified | 635 | [3] |

| HL60-BCR-ABL1 T315I | T315I | Not specified | Not specified | Not specified | 56 | [3] |

Data presented are representative values from cited literature and may vary between experiments.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly employed in the study of TKI resistance.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

-

96-well flat-bottom sterile tissue culture plates

-

TKI of interest (e.g., Osimertinib) stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm, reference at 630 nm)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-9 and H1975) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the TKI in complete culture medium. Remove the medium from the wells and add 100 µL of the TKI dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

-